molecular formula C6H7ClF2N2O2S B6153030 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2384655-11-0

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B6153030
CAS RN: 2384655-11-0
M. Wt: 244.6
InChI Key:
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, also known as FEP, is an important synthetic intermediate used in organic synthesis. It is a colorless to pale yellow liquid that is soluble in many organic solvents and is used in a variety of industrial and laboratory applications. FEP is mainly used as a reagent in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in various reactions and as a ligand for metal complexes.

Scientific Research Applications

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in various reactions and as a ligand for metal complexes. This compound has also been used in the preparation of chiral compounds, in the synthesis of peptides, and in the synthesis of heterocyclic compounds.

Mechanism of Action

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride acts as a nucleophile in organic synthesis. In the presence of a base, it reacts with an electrophile, such as an alkyl halide, to form a new covalent bond. This reaction is known as a nucleophilic substitution reaction. This compound can also act as a ligand for metal complexes, forming a coordination bond with the metal atom.
Biochemical and Physiological Effects
This compound is not known to have any physiological or biochemical effects. It is used as a reagent in the synthesis of various compounds and as a catalyst in various reactions, but is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is soluble in a variety of organic solvents, and is relatively stable and non-toxic. It is also inexpensive and widely available. However, this compound is highly reactive and can react with moisture and air, so it should be handled with care and stored in an airtight container.

Future Directions

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of potential applications in organic synthesis, and its use is likely to continue to expand. Potential future directions for research include the development of new methods for synthesizing this compound, the development of new catalysts for use with this compound, and the exploration of new applications for this compound in organic synthesis. Additionally, further research could be conducted on the use of this compound as a ligand for metal complexes, and its potential use in the synthesis of chiral compounds.

Synthesis Methods

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is synthesized from 1,1-difluoroethyl chloride and 1-methyl-1H-pyrazole-5-sulfonyl chloride via a nucleophilic substitution reaction. The reaction is typically carried out in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) as the solvent, with a catalytic amount of potassium carbonate or triethylamine as a base. The reaction is typically conducted at room temperature or slightly elevated temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves the reaction of 1-methyl-1H-pyrazole-5-sulfonyl chloride with 1,1-difluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-sulfonyl chloride", "1,1-difluoroethane", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "To a solution of 1-methyl-1H-pyrazole-5-sulfonyl chloride in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine, pyridine) and stir at room temperature.", "Slowly add 1,1-difluoroethane to the reaction mixture while stirring.", "Heat the reaction mixture to reflux and stir for several hours.", "Allow the reaction mixture to cool to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

2384655-11-0

Molecular Formula

C6H7ClF2N2O2S

Molecular Weight

244.6

Purity

95

Origin of Product

United States

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